2-(6-Bromo-2-naphthyl)ethanol
Description
Historical Context of Naphthalene (B1677914) Scaffolds in Chemical Research
Naphthalene, a bicyclic aromatic hydrocarbon, has been a cornerstone of chemical research since its discovery in the early 19th century. Initially isolated from coal tar, its unique structure of two fused benzene (B151609) rings quickly captured the attention of chemists. ekb.eg The Scottish chemist Alexander Garden is credited with its first identification in 1819, and its molecular formula, C10H8, was determined by Michael Faraday in 1826. ekb.egijpsjournal.com
Over the decades, the naphthalene scaffold has become a versatile platform in medicinal chemistry and materials science. ijpsjournal.commdpi.com Its derivatives have been explored for a wide range of applications, including their use as antimicrobial, anticancer, anti-inflammatory, and antiviral agents. mdpi.comcancer.gov Several naphthalene-based compounds, such as naproxen (B1676952) and nabumetone, have been approved by the FDA and are used as therapeutics. cancer.gov The ability of the naphthalene core to be functionalized at various positions allows for the creation of a diverse array of molecules with tailored properties. mdpi.com
Significance of Bromo-Substituted Aromatics in Synthetic Methodologies
Bromo-substituted aromatic compounds are of great importance in organic chemistry. The introduction of a bromine atom into an aromatic ring provides a reactive handle for further synthetic transformations. scirp.org This is particularly valuable for creating more complex molecules. Bromine's role as a good leaving group makes bromo-aromatics key precursors in a variety of powerful reactions.
These reactions include cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions, as well as nucleophilic aromatic substitution and the formation of Grignard reagents. researchgate.netwku.edu These methodologies are fundamental in the synthesis of pharmaceuticals, agrochemicals, and other functional materials. researchgate.net The process of introducing bromine onto an aromatic ring, known as bromination, is a well-established electrophilic aromatic substitution reaction. scirp.org While this reaction is generally straightforward for activated aromatic systems, it can require more specialized methods for deactivated rings. scirp.orgwku.edu The strategic placement of bromine atoms on an aromatic scaffold is a critical step in the design of many multi-step syntheses. nih.gov
Overview of Alcohol Functionalities in Organic Transformations
The alcohol functional group (-OH) is one of the most versatile and ubiquitous in organic chemistry. nih.gov Alcohols are readily available and can be easily transformed into a wide range of other functional groups, making them crucial intermediates in organic synthesis. britannica.com Their ability to participate in various reactions, including oxidation, substitution, and elimination, provides chemists with a powerful toolkit for molecular construction. organicchemistrytutor.com
Key transformations of alcohols include their oxidation to aldehydes, ketones, and carboxylic acids. britannica.comsolubilityofthings.com They can also undergo dehydration to form alkenes or ethers, and can be converted to alkyl halides through substitution reactions. britannica.comorganicchemistrytutor.com Furthermore, alcohols react with carboxylic acids and their derivatives to form esters, a fundamental linkage in many natural products and synthetic compounds. britannica.com The hydroxyl group can also be converted into a better leaving group, such as a tosylate, to facilitate nucleophilic substitution reactions. organicchemistrytutor.com The broad reactivity of alcohols ensures their central role in the synthesis of complex molecules. nih.gov
Research Landscape of 2-(6-Bromo-2-naphthyl)ethanol: An Academic Perspective
The compound this compound is a derivative of naphthalene that incorporates both a bromo-substituent and an alcohol functionality. Its synthesis and potential applications are of interest within the academic research community. The starting material for many syntheses involving this compound is 6-bromo-2-naphthol (B32079). prepchem.comtandfonline.comchemicalbook.com
Research involving 6-bromo-2-naphthol and its derivatives explores various chemical transformations. For instance, 6-bromo-2-naphthol can be methylated to produce 2-bromo-6-methoxynaphthalene, an important intermediate for the synthesis of non-steroidal anti-inflammatory drugs like naproxen and nabumetone. tandfonline.com It has also been used in the synthesis of novel azo-azoimine dyes and as a key intermediate in the preparation of substituted 1,3,4-oxadiazole (B1194373) derivatives with potential antimicrobial activity. researchgate.netsemanticscholar.org
Furthermore, studies have investigated the photochemical properties of 6-bromo-2-naphthol, demonstrating its ability to act as a photoacid catalyst in the acetalization of carbonyls under visible light irradiation. nsf.gov The synthesis of this compound itself can be envisioned through the reduction of a corresponding carboxylic acid or ester derivative, or via an SN2 reaction. evitachem.com The presence of both the bromo and ethanol (B145695) functionalities on the naphthalene scaffold provides opportunities for a variety of subsequent chemical modifications, making it a potentially valuable building block in organic synthesis.
Interactive Data Table: Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |
| This compound | C12H11BrO | 251.12 | Contains a bromo substituent and a primary alcohol functional group on a naphthalene scaffold. |
| 6-Bromo-2-naphthol | C10H7BrO | 223.07 | A key precursor, featuring a hydroxyl group and a bromine atom on the naphthalene ring. nih.gov |
| 2-Bromo-6-methoxynaphthalene | C11H9BrO | 237.09 | A methylated derivative of 6-bromo-2-naphthol, used as an intermediate in drug synthesis. tandfonline.com |
| Naphthalene | C10H8 | 128.17 | The parent aromatic hydrocarbon with two fused benzene rings. ijpsjournal.com |
Structure
3D Structure
Properties
CAS No. |
689290-85-5 |
|---|---|
Molecular Formula |
C12H11BrO |
Molecular Weight |
251.12 g/mol |
IUPAC Name |
2-(6-bromonaphthalen-2-yl)ethanol |
InChI |
InChI=1S/C12H11BrO/c13-12-4-3-10-7-9(5-6-14)1-2-11(10)8-12/h1-4,7-8,14H,5-6H2 |
InChI Key |
ZYHQAPDVLIKKOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)C=C1CCO |
Origin of Product |
United States |
Synthetic Methodologies for 2 6 Bromo 2 Naphthyl Ethanol
Precursor Synthesis and Derivatization Strategies
The foundation of the synthesis lies in the reliable preparation of appropriately substituted naphthalene (B1677914) precursors. The 6-bromo-2-substituted naphthalene skeleton is the critical starting point for subsequent chemical modifications.
6-Bromo-2-naphthol (B32079) is a pivotal precursor, and its synthesis is well-established. A common and effective method involves the direct bromination of 2-naphthol (B1666908) (also known as β-naphthol). orgsyn.org In a typical procedure, 2-naphthol is dissolved in glacial acetic acid, followed by the addition of a solution of bromine, also in glacial acetic acid. orgsyn.orgyoutube.com This reaction initially produces 1,6-dibromo-2-naphthol (B94854). orgsyn.org
The subsequent step is a selective reduction (hydrodebromination) to remove the bromine atom at the 1-position. This is often accomplished by heating the 1,6-dibromo-2-naphthol intermediate with a reducing agent like mossy tin in acetic acid. orgsyn.orgguidechem.com The use of tin and hydrochloric acid or stannous chloride with hydrochloric acid are also reported methods for this reduction. orgsyn.org An alternative synthesis route involves the hydrodebromination of 1,6-dibromo-2-naphthol using an alkali metal sulfite (B76179) in a water-glycol solvent mixture. google.com
Once 6-bromo-2-naphthol is obtained, it can be derivatized to form esters, such as 6-bromo-2-naphthyl acetate (B1210297). This is achieved through standard esterification procedures, for instance, by reacting the naphthol with acetyl chloride in a suitable solvent like dichloromethane (B109758) (DCM) or with acetic anhydride (B1165640) in the presence of a base like pyridine.
Table 1: Selected Methods for the Synthesis of 6-Bromo-2-naphthol
| Starting Material | Reagents | Key Steps | Yield | Reference |
|---|---|---|---|---|
| 2-Naphthol | 1. Bromine, Glacial Acetic Acid2. Mossy Tin, Water | Bromination followed by reductive debromination | 96-100% (crude) | orgsyn.org |
| 1,6-Dibromo-2-naphthol | Tin, Hydrochloric Acid, Ethanol (B145695) | Reductive debromination | 78% (recrystallized) | prepchem.com |
This table is interactive. Click on the headers to sort the data.
To build the ethanol side chain, an acetic acid or ester moiety must be introduced at the 2-position of the 6-bromo-naphthalene core. A common strategy involves the preparation of 2-(6-bromo-2-naphthyl)acetic acid or its esters. While direct synthesis from 6-bromo-2-naphthol is complex, a plausible route involves converting the hydroxyl group into a better leaving group, followed by nucleophilic substitution with a cyanide source and subsequent hydrolysis.
A more frequently documented pathway involves starting with a precursor like 6-bromo-2-methylnaphthalene. The methyl group can be halogenated (e.g., using N-bromosuccinimide) to form 6-bromo-2-(bromomethyl)naphthalene. This intermediate can then be reacted with sodium or potassium cyanide to yield the corresponding nitrile, which upon hydrolysis (either acidic or basic) affords 2-(6-bromo-2-naphthyl)acetic acid.
Alternatively, the related 6-bromo-2-naphthoic acid can be synthesized and then subjected to chain extension (homologation) procedures like the Arndt-Eistert synthesis to produce the desired acetic acid derivative. 6-Bromo-2-naphthoic acid itself can be prepared by the hydrolysis of its corresponding ester, methyl 6-bromo-2-naphthoate. chemicalbook.com The ester is formed by reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst such as sulfuric acid.
Reduction Chemistry for Alcohol Formation
The final step in the primary synthetic route is the reduction of the carbonyl group in the acetic acid or ester precursor to the primary alcohol, 2-(6-bromo-2-naphthyl)ethanol.
The reduction of esters to primary alcohols is a fundamental transformation in organic synthesis. For the conversion of methyl or ethyl 2-(6-bromo-2-naphthyl)acetate to this compound, a powerful reducing agent is required. The most common and effective reagent for this purpose is lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The reaction typically involves adding the ester to a suspension of LiAlH₄ followed by a careful aqueous workup to quench the excess reagent and liberate the alcohol product.
Direct reduction of carboxylic acids to alcohols is also a viable method. While LiAlH₄ is effective for this transformation, other reagents can also be employed. Borane (B79455) (BH₃), often used as a complex with THF (BH₃·THF), is a chemoselective alternative that readily reduces carboxylic acids while being less reactive towards some other functional groups. The reaction of 2-(6-bromo-2-naphthyl)acetic acid with borane would provide a direct route to the target alcohol.
Table 2: General Reagents for Reduction to this compound
| Precursor | Reagent | Solvent | Product |
|---|---|---|---|
| Methyl 2-(6-bromo-2-naphthyl)acetate | Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether or THF | This compound |
| 2-(6-Bromo-2-naphthyl)acetic Acid | Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether or THF | This compound |
This table is interactive. Click on the headers to sort the data.
Cross-Coupling Approaches for Naphthalene Functionalization
Modern synthetic organic chemistry offers powerful alternatives for functionalizing aromatic rings through cross-coupling reactions. While not the primary route to the parent alcohol, these methods are crucial for creating derivatives and could be adapted for the synthesis of precursors. Palladium-catalyzed cross-coupling reactions are particularly effective on bromo-naphthalene scaffolds. nih.gov
For instance, a Suzuki coupling reaction could be envisioned where a boronic acid or ester derivative of the two-carbon side chain is coupled with a 2,6-dihalosubstituted naphthalene. More practically, a precursor like 6-bromo-2-iodonaphthalene could be selectively coupled. For example, a Sonogashira coupling with an alkyne followed by reduction, or a Heck coupling with an alkene like ethyl acrylate, could install the carbon framework, which would then require further modification to yield the ethanol group. These methods provide significant versatility for creating a library of related compounds by varying the coupling partner. nih.govrsc.org
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool for the formation of carbon-carbon bonds, and their application to bromo-naphthalene scaffolds is a key strategy for the synthesis of derivatives like this compound. nih.gov These reactions offer a high degree of control and functional group tolerance. Two prominent examples of such reactions that can be adapted for this synthesis are the Heck and Sonogashira couplings.
In a potential Heck reaction pathway, 6-bromo-2-iodonaphthalene could be coupled with an ethylene (B1197577) derivative, such as ethylene glycol vinyl ether. The palladium catalyst, typically in a low oxidation state, facilitates the coupling to form an intermediate that, upon hydrolysis, would yield the desired this compound. The choice of catalyst, ligand, base, and solvent is crucial for the success of the Heck reaction.
Alternatively, a Sonogashira coupling could be employed. This would involve the reaction of a 6-bromo-2-halonaphthalene with an alkyne, such as trimethylsilylacetylene, in the presence of a palladium catalyst and a copper co-catalyst. The resulting alkyne could then be converted to the ethanol group through a two-step process of desilylation followed by hydroboration-oxidation. This would introduce the hydroxyethyl (B10761427) moiety at the 2-position of the naphthalene ring.
Table 1: Illustrative Conditions for Palladium-Catalyzed Synthesis
| Reaction Type | Starting Material | Reagent | Catalyst System | Solvent | Typical Yield (%) |
|---|---|---|---|---|---|
| Heck Coupling | 6-bromo-2-iodonaphthalene | Ethylene glycol vinyl ether | Pd(OAc)₂, PPh₃, Et₃N | DMF | 70-85 |
| Sonogashira Coupling | 6-bromo-2-iodonaphthalene | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | Toluene/THF | 85-95 |
Copper-Mediated Coupling Strategies
Copper-mediated coupling reactions, while historically requiring harsh conditions, have seen significant advancements with the development of new ligands, making them a viable option for the synthesis of complex molecules. For the synthesis of this compound, a copper-catalyzed C-C bond formation could be envisioned.
One potential strategy involves the coupling of a 6-bromo-2-halonaphthalene with a suitable organometallic reagent containing a masked ethanol group. For instance, a copper catalyst could facilitate the cross-coupling with a Grignard or organozinc reagent derived from a protected 2-haloethanol. Subsequent deprotection would then yield the final product. The choice of the copper source (e.g., CuI, Cu(OAc)₂) and the ligand is critical in these transformations to ensure high yield and selectivity.
Table 2: Representative Conditions for Copper-Mediated Coupling
| Starting Material | Coupling Partner | Catalyst System | Solvent | Temperature (°C) |
|---|---|---|---|---|
| 6-bromo-2-iodonaphthalene | (2-(benzyloxy)ethyl)magnesium bromide | CuI, Phenanthroline | Toluene | 110 |
| 6-bromo-2-iodonaphthalene | (2-(tert-butyldimethylsilyloxy)ethyl)zinc chloride | Cu(acac)₂, TMEDA | NMP | 80 |
Optimization of Reaction Conditions and Yield
The optimization of reaction conditions is a critical aspect of synthesizing this compound efficiently. Key parameters that are typically fine-tuned include the choice of catalyst, ligand, solvent, base, temperature, and reaction time.
For palladium-catalyzed reactions, the ligand plays a pivotal role. Bulky, electron-rich phosphine (B1218219) ligands often enhance the catalytic activity and stability of the palladium complex, leading to higher yields. The choice of base is also crucial, with inorganic bases like K₂CO₃ or organic bases such as triethylamine (B128534) being commonly employed to neutralize the hydrogen halide generated during the reaction.
In the case of Grignard-based syntheses, the solvent is a key factor. While diethyl ether and tetrahydrofuran (THF) are traditional solvents, their properties can influence the formation and reactivity of the Grignard reagent. The temperature must be carefully controlled, as Grignard reactions are often exothermic. The slow addition of reagents is a common technique to maintain a safe and controlled reaction rate.
The reduction of a carboxylic acid precursor, such as (6-bromo-2-naphthyl)acetic acid, to the corresponding alcohol is another synthetic route. The choice of reducing agent is paramount. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation, but it requires strictly anhydrous conditions. Milder reagents might be employed if the starting material is an ester derivative.
Table 3: Optimization Parameters for Key Synthetic Steps
| Reaction Step | Parameter to Optimize | Typical Range/Options | Effect on Yield/Selectivity |
|---|---|---|---|
| Pd-Catalyzed Coupling | Ligand | PPh₃, Buchwald-type ligands | Influences catalytic activity and stability |
| Base | K₂CO₃, Cs₂CO₃, Et₃N | Affects reaction rate and side reactions | |
| Grignard Reaction | Solvent | Diethyl ether, THF, 2-MeTHF | Impacts reagent solubility and reactivity |
| Temperature | -78°C to room temperature | Controls reaction rate and side products | |
| Reduction | Reducing Agent | LiAlH₄, NaBH₄ (for esters) | Determines the efficiency of the reduction |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. This involves considering factors such as atom economy, the use of safer solvents, and energy efficiency.
Atom Economy: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, often exhibit high atom economy, as a large proportion of the atoms from the reactants are incorporated into the final product. libretexts.org This minimizes the generation of waste.
Safer Solvents: The choice of solvent is a major focus in green chemistry. For Grignard reactions, which traditionally use ethers like THF, greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) are being explored. ijarse.comrsc.org 2-MeTHF is derived from renewable resources and has a more favorable environmental and safety profile. ijarse.comrsc.org For other reaction types, the use of water or other environmentally benign solvents is encouraged where possible.
Catalysis and Energy Efficiency: The use of catalysts, such as palladium and copper, is inherently a green principle as they are used in small amounts and can be recycled, reducing the need for stoichiometric reagents. Developing highly active catalysts that can operate at lower temperatures and with shorter reaction times contributes to energy efficiency.
By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally responsible.
Spectroscopic and Advanced Characterization Techniques for 2 6 Bromo 2 Naphthyl Ethanol and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete structural map can be assembled.
¹H NMR Spectral Analysis of Aromatic and Aliphatic Protons
The ¹H NMR spectrum of 2-(6-Bromo-2-naphthyl)ethanol is expected to show distinct signals for both its aromatic and aliphatic protons.
Aromatic Region (approx. 7.2-8.0 ppm): The naphthalene (B1677914) ring system will give rise to a complex series of signals in this downfield region. The 2,6-disubstitution pattern results in a specific set of six aromatic protons. The proton on C7 (adjacent to the bromine) and the proton on C1 (adjacent to the ethanol (B145695) group) are expected to be distinct. The remaining four protons on C3, C4, C5, and C8 will exhibit characteristic splitting patterns (doublets, triplets, or doublet of doublets) based on their coupling with neighboring protons. The bromine atom at the C6 position will exert an electronic influence, causing shifts in the signals of nearby protons, particularly H5 and H7.
Aliphatic Region (approx. 2.9-4.0 ppm): The ethanol side chain (-CH₂CH₂OH) provides two key signals. The two protons on the carbon adjacent to the naphthalene ring (Ar-CH₂) are expected to appear as a triplet around 2.9-3.1 ppm. The two protons on the carbon bearing the hydroxyl group (-CH₂OH) will also appear as a triplet, shifted further downfield to approximately 3.8-4.0 ppm due to the deshielding effect of the oxygen atom.
Hydroxyl Proton: The hydroxyl (-OH) proton signal is typically a broad singlet and its chemical shift can vary depending on solvent and concentration.
| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|
| Aromatic (Naphthyl-H) | 7.2 - 8.0 | Complex Multiplets |
| Aliphatic (Ar-CH₂) | 2.9 - 3.1 | Triplet |
| Aliphatic (-CH₂OH) | 3.8 - 4.0 | Triplet |
| Hydroxyl (-OH) | Variable | Broad Singlet |
¹³C NMR Chemical Shift Assignments
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
Aromatic Carbons (approx. 110-140 ppm): The ten carbons of the naphthalene ring will produce distinct signals. The carbon atom bonded to the bromine (C6) is expected to be shifted to a lower field (around 120 ppm). The carbons directly bonded to the substituents (C2 and C6) and the quaternary carbons (C4a, C8a) will have unique chemical shifts that are influenced by the electronic effects of the attached groups.
Aliphatic Carbons (approx. 35-65 ppm): The two aliphatic carbons of the ethanol side chain will be clearly visible in the upfield region of the spectrum. The carbon attached to the aromatic ring (Ar-CH₂) is expected around 35-40 ppm, while the carbon bearing the hydroxyl group (-CH₂OH) will be further downfield, typically in the 60-65 ppm range.
| Carbon Type | Expected Chemical Shift (ppm) |
|---|---|
| Aromatic (Naphthyl C-H) | 125 - 130 |
| Aromatic (Naphthyl C-Br) | ~120 |
| Aromatic (Quaternary) | 130 - 140 |
| Aliphatic (Ar-CH₂) | 35 - 40 |
| Aliphatic (-CH₂OH) | 60 - 65 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show several key absorption bands. Data from the analogous compound 6-bromo-2-naphthol (B32079) shows characteristic peaks for the hydroxyl group and the aromatic ring. nih.govnist.govchemicalbook.com
O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) group's stretching vibration. The broadness is due to hydrogen bonding.
Aromatic C-H Stretch: Sharp, medium-intensity peaks typically appear just above 3000 cm⁻¹ (e.g., 3050-3100 cm⁻¹), corresponding to the C-H stretching vibrations of the naphthalene ring.
Aliphatic C-H Stretch: Medium to strong absorption bands just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹) are indicative of the C-H stretching vibrations of the ethyl side chain.
C=C Aromatic Stretch: Several sharp peaks of variable intensity in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic naphthalene ring.
C-O Stretch: A strong band in the 1000-1260 cm⁻¹ region corresponds to the stretching vibration of the C-O single bond of the primary alcohol.
C-Br Stretch: The carbon-bromine bond vibration is expected to produce a peak in the far-infrared region, typically between 500-600 cm⁻¹.
Raman Spectroscopy for Vibrational Mode Analysis
Raman spectroscopy is a complementary technique to IR spectroscopy that also probes the vibrational modes of a molecule. chemicalbook.com While IR absorption depends on a change in the dipole moment, Raman scattering depends on a change in polarizability. This often means that non-polar bonds and symmetric vibrations, which may be weak in the IR spectrum, can be strong in the Raman spectrum. For this compound, Raman spectroscopy would be particularly useful for analyzing the vibrations of the naphthalene backbone and the C-Br bond. Key expected signals would include the characteristic ring breathing modes of the substituted naphthalene system.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides two crucial pieces of information: the precise molecular weight of the compound and its fragmentation pattern, which offers clues about its structure.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry is a powerful tool for determining the elemental composition of a molecule with high accuracy by providing a very precise measurement of its mass-to-charge ratio (m/z).
Research Findings for Analogs:
For another related compound, 6-bromo-2-naphthol (C₁₀H₇BrO), the exact mass has been reported as 221.96803 Da. nih.gov This data is crucial for distinguishing between related structures and confirming the presence of the bromine isotope pattern (approximately equal intensities for ⁷⁹Br and ⁸¹Br isotopes), a characteristic feature in the mass spectra of brominated compounds.
Based on its molecular formula of C₁₂H₁₁BrO, the theoretical exact mass of this compound can be calculated. This calculated value would be the target for experimental HRMS analysis to confirm the elemental composition of the synthesized compound. The fragmentation pattern in HRMS would be expected to show the loss of functional groups, such as the ethanol side chain, providing further structural confirmation. Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and alpha-cleavage adjacent to the oxygen atom. libretexts.org For alkyl halides, cleavage of the halogen and alpha-cleavage are common fragmentation routes. youtube.com
Table 1: Theoretical Exact Masses of this compound and Related Analogs
| Compound Name | Molecular Formula | Theoretical Exact Mass (Da) |
| This compound | C₁₂H₁₁BrO | 250.00000 (Calculated) |
| (6-Bromo-naphthalen-2-yl)-methanol | C₁₁H₉BrO | 235.98400 chemsrc.com |
| 6-Bromo-2-naphthol | C₁₀H₇BrO | 221.96803 nih.gov |
Note: The exact mass for this compound is calculated based on its molecular formula and has not been experimentally reported in the cited sources.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an ideal technique for identifying and quantifying volatile and semi-volatile compounds in a mixture.
Expected Research Findings:
Specific GC-MS data, such as retention time and a detailed fragmentation pattern for this compound, are not explicitly detailed in the available research. However, based on the principles of GC-MS analysis of similar compounds, we can predict the expected outcomes.
The retention time in GC is dependent on the compound's volatility and its interaction with the stationary phase of the GC column. Given its molecular weight and functional groups, this compound would have a characteristic retention time under specific GC conditions (e.g., column type, temperature program, carrier gas flow rate). For comparison, the retention times of various organic solvents are well-documented and can provide a general reference framework. glsciences.com The presence of the polar hydroxyl group would likely lead to a longer retention time compared to a non-polar analog of similar molecular weight.
The mass spectrum obtained from the MS detector would display the molecular ion peak (if stable enough to be detected) and a series of fragment ions. The fragmentation pattern is a molecular fingerprint that aids in structural elucidation. For this compound, key fragmentation pathways would likely involve:
Alpha-cleavage: Cleavage of the C-C bond between the naphthyl group and the ethanol side chain, leading to the formation of a stable naphthyl-containing cation.
Loss of water: Dehydration of the alcohol functional group, resulting in a fragment with a mass 18 units less than the molecular ion.
Loss of the ethyl group: Cleavage of the bond between the oxygen and the ethyl group.
Bromine-related fragmentation: Loss of the bromine atom or cleavage of the C-Br bond. The isotopic pattern of bromine would be evident in the fragments containing this atom.
The principles of mass spectral fragmentation suggest that the most stable carbocations will produce the most abundant peaks. libretexts.org
Table 2: Predicted Key Mass Fragments for this compound in GC-MS
| Fragment Description | Predicted m/z |
| Molecular Ion [M]⁺ | 250/252 |
| Loss of H₂O [M-18]⁺ | 232/234 |
| Loss of CH₂OH [M-31]⁺ | 219/221 |
| Naphthylmethyl cation [C₁₁H₈Br]⁺ | 219/221 |
| Naphthyl cation [C₁₀H₆Br]⁺ | 205/207 |
Note: The m/z values are presented as pairs to account for the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). These are predicted fragments and have not been experimentally verified in the cited sources.
X-ray Crystallography for Solid-State Structure Determination
Research Findings and Expectations:
There is no specific X-ray crystallographic data available in the searched literature for this compound. However, the Crystallography Open Database contains an entry for the related compound 6-bromo-2-naphthol , indicating that single crystal X-ray diffraction studies have been performed on this analog. nih.gov
For this compound, obtaining single crystals suitable for X-ray diffraction would be a critical step. If successful, the analysis would yield a detailed crystal structure, providing:
Confirmation of Connectivity: Unambiguous confirmation of the atomic connections within the molecule.
Molecular Conformation: The preferred spatial orientation of the ethanol side chain relative to the naphthalene ring system in the solid state.
Intermolecular Interactions: Information on how the molecules pack in the crystal lattice, including any hydrogen bonding involving the hydroxyl group or other non-covalent interactions.
This data would be invaluable for understanding the structure-property relationships of this compound and for computational modeling studies.
Mechanistic Studies of Reactions Involving 2 6 Bromo 2 Naphthyl Ethanol
Elucidation of Reaction Pathways for Bromine Substitution
The carbon-bromine bond on the naphthalene (B1677914) ring is a key site for synthetic modification. Its substitution can proceed through several distinct mechanistic routes, primarily dictated by the reaction conditions and reagents employed.
The direct displacement of a halide from an aromatic ring by a nucleophile, known as the Nucleophilic Aromatic Substitution (SNAr) mechanism, is a well-established pathway. However, this reaction is typically facile only when the aromatic ring is activated by potent electron-withdrawing groups positioned ortho or para to the leaving group. These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction.
In the case of 2-(6-bromo-2-naphthyl)ethanol, the ethanol (B145695) substituent is not a strong electron-withdrawing group. Consequently, the naphthalene ring is not sufficiently activated to undergo classical SNAr reactions under standard conditions. The reaction would require a two-step addition-elimination sequence where a nucleophile attacks the carbon bearing the bromine, forming a high-energy anionic intermediate. Without the requisite stabilization, this pathway is energetically unfavorable.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with an organoboron reagent. The catalytic cycle involves three key steps:
Oxidative Addition: A Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate.
Transmetalation: The organic group from the organoboron reagent (activated by a base) is transferred to the palladium center, displacing the bromide.
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the new C-C bond.
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with an amine. The mechanism is similar to the Suzuki coupling, involving oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the arylamine product. wikipedia.orgnih.gov
| Reaction Type | Key Mechanistic Steps | Role of Substituents | Applicability to this compound |
|---|---|---|---|
| Classical SNAr | 1. Addition of Nucleophile 2. Formation of Meisenheimer Complex 3. Elimination of Leaving Group | Requires strong electron-withdrawing groups (e.g., -NO2) ortho/para to the leaving group to stabilize the intermediate. | Generally not feasible due to the lack of strong activating groups on the naphthalene ring. |
| Suzuki-Miyaura Coupling | 1. Oxidative Addition (Pd(0) → Pd(II)) 2. Transmetalation (from Boron to Pd) 3. Reductive Elimination (Pd(II) → Pd(0)) | Tolerates a wide range of functional groups. Electronic properties of substituents can influence reaction rates. | Highly effective for C-C bond formation at the bromine position. |
| Buchwald-Hartwig Amination | 1. Oxidative Addition (Pd(0) → Pd(II)) 2. Amine Coordination & Deprotonation 3. Reductive Elimination (Pd(II) → Pd(0)) | Tolerates a wide range of functional groups on both the aryl halide and the amine. | Highly effective for C-N bond formation at the bromine position. wikipedia.org |
Transformations involving the bromine atom can also proceed through radical mechanisms, particularly under reductive or photolytic conditions. A general model for the electrochemical reduction of halogenated naphthalene derivatives involves the initial formation of a radical anion. Current time information in Pasuruan, ID.
This process follows a stepwise mechanism:
Electron Transfer: An electron is injected into the π-system of the bromonaphthalene ring, forming a transient radical anion.
Bond Cleavage: This radical anion undergoes rapid cleavage of the carbon-bromine bond, which is the weakest bond in the intermediate. This step results in the formation of a bromide anion and a naphthyl radical.
Subsequent Reactions: The resulting organic radical can then participate in a variety of reactions. It can abstract a hydrogen atom from the solvent or another source to yield the de-halogenated product, 2-(2-naphthyl)ethanol. Alternatively, it can react with another radical to form dimerized products.
This stepwise mechanism, where an intermediate radical anion is formed, is generally considered even for species that are extremely short-lived. Current time information in Pasuruan, ID.
Oxidation and Reduction Mechanisms of the Hydroxyl Group
The primary alcohol of the ethanol side chain is susceptible to both oxidation and reduction, providing pathways to carbonyl compounds and alkanes, respectively.
The oxidation of the primary alcohol in this compound to the corresponding aldehyde, 2-(6-bromo-2-naphthyl)acetaldehyde, or further to the carboxylic acid, can be achieved using various reagents. The mechanisms for two common, mild oxidation methods are detailed below.
Swern Oxidation: This method uses dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile like oxalyl chloride, followed by the addition of a hindered non-nucleophilic base such as triethylamine (B128534) (TEA). chemistrysteps.comorganic-chemistry.org
DMSO reacts with oxalyl chloride at low temperature to form an electrophilic chlorodimethylsulfonium salt.
The alcohol attacks the sulfur atom of this salt, displacing the chloride ion and forming an alkoxysulfonium salt.
The addition of TEA deprotonates the carbon alpha to the oxygen, leading to the formation of a sulfur ylide intermediate. nih.govtubitak.gov.tr
This ylide undergoes an intramolecular elimination via a five-membered ring transition state, yielding the aldehyde, dimethyl sulfide, and triethylammonium (B8662869) chloride. tubitak.gov.tr The rate-determining step is typically the deprotonation of the alkoxysulfonium salt. acs.org
Dess-Martin Oxidation: This reaction employs the Dess-Martin periodinane (DMP), a hypervalent iodine(V) reagent, which allows for mild and selective oxidation. wikipedia.orgwikipedia.org
Ligand Exchange: The alcohol displaces one of the acetate (B1210297) ligands on the DMP reagent to form an intermediate diacetoxyalkoxyperiodinane. wikipedia.org Benzylic alcohols, like the substrate , tend to react faster than saturated alcohols.
Deprotonation/Elimination: An acetate ion, acting as a base, removes the proton from the carbon bearing the hydroxyl group. This initiates a concerted process where the C-H bond breaks, the C=O double bond forms, and the hypervalent iodine is reduced from I(V) to I(III), leading to the formation of the aldehyde, iodinane, and acetic acid. wikipedia.orgalfa-chemistry.com
| Oxidation Method | Key Reagents | Key Intermediate | Mechanism Summary |
|---|---|---|---|
| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | Alkoxysulfonium salt / Sulfur ylide | Activation of DMSO, alcohol attack, deprotonation by base, and intramolecular elimination via a five-membered transition state. chemistrysteps.com |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Diacetoxyalkoxyperiodinane | Ligand exchange between alcohol and DMP, followed by base-assisted concerted elimination to form the carbonyl. wikipedia.orgalfa-chemistry.com |
The reduction of the hydroxyl group in this compound to yield 6-bromo-2-ethylnaphthalene involves the complete removal of the oxygen atom. Since the hydroxyl group is a poor leaving group, this transformation typically requires its conversion into a better leaving group, followed by a reduction step.
Reduction via Hydriodic Acid: A classic method for the reduction of benzylic alcohols involves the use of hydriodic acid (HI), often with red phosphorus to regenerate the HI in situ. beilstein-journals.orgresearchgate.net
Protonation and Substitution: The alcohol is first protonated by the strong acid, forming a good leaving group (water). The iodide ion then acts as a nucleophile, displacing water (via an SN1 or SN2-like mechanism, favored at the benzylic position) to form the corresponding alkyl iodide, 2-(6-bromo-2-naphthyl)ethyl iodide.
Reduction of Alkyl Iodide: The resulting alkyl iodide is then reduced by another equivalent of HI to the alkane. This step releases elemental iodine (I2). beilstein-journals.orgnih.gov
Regeneration: Red phosphorus is added to reduce the I2 back to HI, allowing the use of catalytic amounts of the acid. beilstein-journals.org
Hydrogenolysis: Benzylic alcohols are particularly susceptible to hydrogenolysis. This reaction involves treatment with hydrogen gas (H2) and a palladium-on-carbon (Pd/C) catalyst. The mechanism involves the cleavage of the C-O bond and its replacement with a C-H bond. This method is effective for benzylic systems because of the stability of the benzylic intermediates formed on the catalyst surface. stackexchange.com
Mechanistic Insights into Functional Group Interconversions
The presence of both a bromo and a hydroxyl group allows for a wide range of functional group interconversions (FGIs), enabling the synthesis of diverse derivatives.
The hydroxyl group can be converted into other functionalities. For instance, treatment with a strong acid like HBr or HCl converts the alcohol into the corresponding alkyl halide. The mechanism involves the initial protonation of the hydroxyl group to form a good leaving group (H2O). jove.comchemistrysteps.com Given the substrate is a primary alcohol but adjacent to an aromatic ring (benzylic-type), the subsequent nucleophilic attack by the halide could proceed via an SN2 mechanism, or an SN1 mechanism involving a stabilized primary carbocation, depending on the specific reaction conditions. masterorganicchemistry.comlibretexts.org Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can also achieve this transformation, typically via an SN2 pathway after forming an intermediate chlorosulfite or phosphite (B83602) ester, respectively. chemistrysteps.com
The hydroxyl group can also be converted into an ether through Williamson ether synthesis (after deprotonation to the alkoxide) or through acid-catalyzed etherification with another alcohol. rsc.orgacs.org The bromine atom, as discussed previously, serves as a handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of alkyl, aryl, vinyl, and amine groups, among others. These interconversions provide extensive pathways for molecular elaboration, with each transformation following its own distinct and well-studied reaction mechanism.
Kinetic Studies of Reactivity Profiles
There is no specific kinetic data, such as rate laws, reaction order, or activation energy parameters, available in the public domain for reactions involving this compound. While one could infer general reactivity based on related structures, this would be speculative and would not adhere to the strict requirement of focusing solely on the target compound. For instance, studies on the solvolysis of substituted ω-bromo-2-acetonaphthones in aqueous ethanol show that first-order rate constants are influenced by substituents on the naphthalene ring, with electron-withdrawing groups increasing the rate. rsc.org However, the presence of a hydroxyl group in this compound, as opposed to a carbonyl group, would significantly alter the electronic and steric environment, making direct comparisons invalid.
Catalytic Effects on Reaction Rates and Selectivity
Similarly, while this compound is a viable substrate for various palladium-catalyzed cross-coupling reactions, specific studies detailing the catalytic effects on its reaction rates and selectivity are not available. Research on bromo-naphthalene scaffolds demonstrates their utility in synthesizing diverse chemical libraries via reactions like the Suzuki-Miyaura and Mizoroki-Heck couplings. nih.govrsc.orgresearchgate.net These studies typically focus on synthetic outcomes and yields rather than detailed kinetic analysis of the catalytic cycle. Factors such as the choice of palladium precursor, ligands, bases, and solvents are known to profoundly impact reaction efficiency and selectivity for aryl bromides in general. organic-chemistry.orgmdpi.com For example, in the Heck reaction, the catalyst system (e.g., palladium acetate with various phosphine (B1218219) ligands) is crucial for controlling the rate of oxidative addition and subsequent steps. rsc.orgmdpi.com However, without experimental data specific to this compound, a discussion of these effects would be generic and not fulfill the requirements of the prompt.
Due to the absence of specific research data for this compound in these areas, it is not possible to generate the requested detailed article with data tables.
Computational and Theoretical Investigations of 2 6 Bromo 2 Naphthyl Ethanol
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These methods can provide insights into orbital energies, electron distribution, and molecular geometry.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules due to its balance of accuracy and computational cost. DFT calculations for 2-(6-bromo-2-naphthyl)ethanol would typically involve geometry optimization to find the most stable arrangement of atoms and subsequent calculation of electronic properties.
For a molecule like this compound, DFT studies would focus on:
Optimized Geometry: Determining bond lengths, bond angles, and dihedral angles. The presence of the bulky bromine atom and the flexible ethanol (B145695) side chain would lead to specific conformational preferences.
Electronic Properties: Calculating the total energy, dipole moment, and the distribution of electron density. The electronegative bromine and oxygen atoms will significantly influence the charge distribution across the molecule.
Vibrational Frequencies: Predicting the infrared and Raman spectra, which can be compared with experimental data to confirm the structure.
A study on naphthalene (B1677914) and its aza-derivatives using DFT at the B3LYP/6-311++G(d,p) level of theory provides a framework for how such calculations would be approached. nih.gov For this compound, similar levels of theory would be appropriate to capture the electronic effects of the substituents.
Table 1: Predicted Geometrical Parameters for a Naphthalene Core (Illustrative) (Note: This data is illustrative for a naphthalene core and not specific to this compound)
| Parameter | Typical Calculated Value (Å or °) |
| C-C bond length (aromatic) | 1.36 - 1.42 |
| C-H bond length | ~1.08 |
| C-C-C bond angle | ~120 |
The Hartree-Fock (HF) method is another fundamental quantum chemical approach that approximates the many-electron wavefunction as a single Slater determinant. wikipedia.org While computationally less expensive than more advanced methods, it does not account for electron correlation, which can be important for accurate energy predictions. Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, build upon the HF method to include electron correlation, providing more accurate results at a higher computational cost.
For this compound, HF calculations would provide a baseline understanding of its electronic structure. libretexts.org Post-HF methods would be employed for more precise calculations of properties like interaction energies and reaction barriers. For instance, a study on 2-phenylethanol (B73330) utilized MP2 and MP4(SDQ) levels of theory to investigate its structural stability. nih.gov
Conformational Analysis and Energy Landscapes
The ethanol side chain of this compound can rotate around the C-C and C-O bonds, leading to various possible conformations (rotamers). Conformational analysis aims to identify the most stable conformers and the energy barriers for interconversion between them.
Computational methods can be used to construct a potential energy surface (PES) by systematically changing the dihedral angles of the side chain and calculating the energy at each point. The minima on the PES correspond to stable conformers, while saddle points represent transition states.
A study on 2-phenylethanol, an analog of the target molecule, revealed that it predominantly exists in a non-planar gauche conformation, stabilized by an interaction between the hydroxyl hydrogen and the phenyl ring. nih.gov A similar intramolecular interaction might be expected in this compound, influencing its preferred conformation.
Table 2: Illustrative Relative Energies of Conformers for a 2-Arylethanol System (Note: This data is hypothetical and for illustrative purposes.)
| Conformer | Dihedral Angle (°C-C-O-H) | Relative Energy (kcal/mol) |
| Anti | 180 | 1.5 |
| Gauche 1 | 60 | 0.0 |
| Gauche 2 | -60 | 0.2 |
Molecular Dynamics (MD) Simulations for Dynamic Behavior
For this compound, an MD simulation could be performed to:
Explore the conformational space and the transitions between different conformers in a solvent.
Investigate the interaction of the molecule with solvent molecules, such as water or ethanol.
Simulate the diffusion and transport properties of the molecule in a given medium.
Studies on naphthalene derivatives in lipid membranes have utilized MD simulations to understand their location, orientation, and dynamics. nih.gov Similarly, MD simulations of this compound in various solvents would reveal how its dynamic behavior is influenced by its environment.
Frontier Molecular Orbital (FMO) Theory Analysis of Reactivity
Frontier Molecular Orbital (FMO) theory is a powerful concept for predicting the reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO is related to its ability to accept electrons (electrophilicity). youtube.com
The energy and spatial distribution of the HOMO and LUMO of this compound can be calculated using quantum chemical methods.
HOMO: The HOMO is likely to be localized on the electron-rich naphthalene ring system and potentially the oxygen atom of the ethanol group.
LUMO: The LUMO is expected to have significant contributions from the naphthalene ring, and the presence of the bromine atom could lower its energy, making the molecule more susceptible to nucleophilic attack.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
Theoretical studies on brominated polycyclic aromatic hydrocarbons have shown that the bromine atom can significantly influence the frontier orbitals. elsevierpure.comresearchgate.net
Table 3: Illustrative Frontier Orbital Energies for a Substituted Naphthalene (Note: This data is hypothetical and for illustrative purposes.)
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Prediction of Spectroscopic Parameters
Computational methods are extensively used to predict various spectroscopic parameters, which can aid in the interpretation of experimental spectra.
NMR Spectroscopy: DFT calculations can predict the 1H and 13C nuclear magnetic resonance (NMR) chemical shifts. acs.orgnih.gov By comparing the calculated and experimental spectra, the structure of a molecule can be confirmed. For this compound, theoretical predictions would be valuable for assigning the signals of the aromatic protons and carbons, which can be complex due to the substitution pattern.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis). This would provide information about the electronic transitions and the wavelengths of maximum absorption (λmax).
Vibrational Spectroscopy (IR and Raman): As mentioned earlier, DFT calculations can predict the vibrational frequencies and intensities, which correspond to the peaks in the IR and Raman spectra.
A study on 2-naphthylacetic acid demonstrated the use of DFT to calculate and assign vibrational spectra, showing good agreement with experimental data. pnu.edu.ua
Table 4: Illustrative Predicted 13C NMR Chemical Shifts for a Substituted Naphthalene Ring (Note: This data is hypothetical and based on general principles of NMR prediction.)
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 | 128.5 |
| C2 (with ethanol) | 135.2 |
| C3 | 126.8 |
| C4 | 127.9 |
| C5 | 129.1 |
| C6 (with Br) | 120.5 |
| C7 | 130.3 |
| C8 | 127.4 |
| C9 (bridgehead) | 133.7 |
| C10 (bridgehead) | 132.9 |
Computational Design of Novel Derivatives
The computational design of novel derivatives of this compound is a key strategy in modern drug discovery, aiming to optimize therapeutic properties while minimizing potential adverse effects. This in-silico approach allows for the rational design and screening of new chemical entities with enhanced activity, selectivity, and pharmacokinetic profiles. By leveraging computational tools, researchers can explore vast chemical spaces and prioritize the synthesis of the most promising candidates, thereby accelerating the drug development pipeline.
A fundamental aspect of the computational design process involves the systematic structural modification of the parent molecule, this compound. These modifications can include the introduction of various functional groups, alteration of existing substituents, or isosteric replacements to modulate the molecule's physicochemical and pharmacological properties. For instance, in the design of novel CCR3 antagonists based on a fluoronaphthalene scaffold, systematic structural modifications were performed to reduce inhibitory activity against cytochrome P450 2D6 (CYP2D6) by focusing on reducing lipophilicity. nih.gov
Computational techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction are integral to this design process. ijpsjournal.compeerscientist.com QSAR models can establish a mathematical relationship between the chemical structure and biological activity of a series of compounds, enabling the prediction of the activity of novel, unsynthesized derivatives. Molecular docking simulations provide insights into the binding interactions between the designed molecules and their biological targets, helping to rationalize and predict their potency. ijpsjournal.com Furthermore, in-silico ADMET prediction tools are employed to assess the drug-likeness and potential liabilities of the designed compounds at an early stage. peerscientist.com
The following table illustrates a hypothetical set of virtually designed derivatives of this compound and their predicted properties based on computational models.
| Derivative ID | Modification on this compound | Predicted Binding Affinity (kcal/mol) | Predicted Lipophilicity (ClogP) | Predicted Aqueous Solubility (logS) |
| BNE-001 | Replacement of bromo with fluoro group at C6 | -8.2 | 3.1 | -3.5 |
| BNE-002 | Addition of a hydroxyl group at C7 | -7.9 | 3.3 | -3.8 |
| BNE-003 | Methylation of the ethanol hydroxyl group | -7.5 | 3.9 | -4.2 |
| BNE-004 | Replacement of bromo with a cyano group at C6 | -8.5 | 2.9 | -3.2 |
| BNE-005 | Introduction of an amino group at C5 | -8.1 | 3.0 | -3.4 |
Detailed research findings from computational studies on related naphthalene derivatives have demonstrated the utility of these approaches. For example, in a study focused on designing novel 2-azetidinone derivatives, in-silico tools such as "PASS Online" for predicting biological activity spectra and "AutoDock" for molecular docking were utilized to identify promising candidates for anti-leukemic activity. peerscientist.com Similarly, the application of in-silico drug design techniques to evaluate pharmacokinetic properties, biological activities, and binding affinities of various naphthalene derivatives has been reported, highlighting the potential for identifying compounds with desirable therapeutic profiles. ijpsjournal.com
The insights gained from these computational investigations guide the selection of derivatives for chemical synthesis and subsequent biological evaluation. This iterative cycle of design, synthesis, and testing is a cornerstone of contemporary medicinal chemistry, enabling the efficient discovery of novel therapeutic agents.
Future Research Directions and Unexplored Avenues for 2 6 Bromo 2 Naphthyl Ethanol Research
Development of Novel Synthetic Pathways with Enhanced Efficiency
Current synthetic routes to 2-(6-bromo-2-naphthyl)ethanol likely involve multi-step processes, such as the reduction of 2-(6-bromo-2-naphthyl)acetic acid or its esters. While effective, these methods can be inefficient. Future research should focus on developing more direct and atom-economical pathways.
Modern catalytic strategies offer significant promise. For instance, ruthenium-catalyzed C-H functionalization has been used for the tandem modification of naphthalenes, suggesting that direct C-H alkylation of a suitable naphthalene (B1677914) precursor could provide a more concise route. rsc.org Similarly, exploring catalytic methods for the methylation of 2-arylethanols using methanol (B129727) as a C1 source could inspire new approaches to constructing the ethanol (B145695) side chain with greater efficiency. rsc.org Advanced strategies in catalytic synthesis, such as hydrofunctionalization or photocatalysis, could also provide innovative and modular access to this and related arylethylamine motifs, which could be adapted for arylethanols. nih.gov
Key areas for investigation include:
Direct C-H Functionalization: Developing catalytic systems to directly introduce a hydroxyethyl (B10761427) group onto the 2-position of 6-bromonaphthalene.
Catalytic Cross-Coupling: Investigating novel cross-coupling reactions of 6-bromonaphthalene-2-yl precursors (e.g., triflates) with ethylene (B1197577) glycol derivatives or other C2 building blocks.
Flow Chemistry: Adapting and optimizing existing multi-step syntheses for continuous flow processes to enhance yield, purity, and safety while reducing reaction times.
Exploration of Sustainable and Eco-Friendly Synthetic Methodologies
The principles of green chemistry offer a critical lens through which to re-evaluate and reinvent the synthesis of this compound. Traditional methods for preparing its precursors often rely on hazardous reagents and solvents, such as elemental bromine, tin, and chlorinated solvents. orgsyn.orgresearchgate.net
A significant area for advancement lies in biocatalysis. The biotechnological production of 2-phenylethanol (B73330) from glucose via microbial fermentation using engineered yeasts or E. coli is well-established. mdpi.comnih.govnih.gov Future research could engineer these microbial pathways to accept brominated precursors or to perform enzymatic bromination, enabling a de novo biosynthesis of this compound from renewable feedstocks. This approach would represent a paradigm shift towards sustainable chemical manufacturing. mdpi.com
Further sustainable avenues include:
Greener Bromination: Replacing hazardous brominating agents with safer alternatives or employing electrochemistry or photocatalysis for the bromination of the naphthalene core. The use of solid catalysts like montmorillonite (B579905) clay for bromination has shown promise in creating greener processes. researchgate.net
Solvent Minimization and Replacement: Designing synthetic routes that utilize water, ethanol, or other biodegradable solvents, or exploring solvent-free reaction conditions.
Catalyst Recycling: Focusing on heterogeneous catalysts or developing protocols for the efficient recovery and reuse of homogeneous catalysts to minimize waste and cost.
Integration into Advanced Functional Materials Systems
The rigid, planar, and π-conjugated structure of the naphthalene core makes it an excellent building block for organic electronic materials. nih.govnih.gov this compound is uniquely suited for this purpose, acting as a functional monomer that can be integrated into a variety of polymer systems.
The primary alcohol group provides a convenient handle for polymerization reactions, enabling the synthesis of polyesters, polyurethanes, and polyethers. The incorporation of the bulky, rigid bromonaphthalene unit into the polymer backbone is expected to impart desirable properties such as high thermal stability, specific photophysical characteristics like fluorescence, and modified mechanical properties. nih.gov Furthermore, the bromine atom serves as a reactive site for post-polymerization modification via cross-coupling reactions, allowing for the fine-tuning of the material's electronic and optical properties. nih.govresearchgate.net
Future research in this area could target:
Organic Semiconductors: Synthesizing polymers for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Naphthalene derivatives have been successfully combined with n-type materials to create ambipolar OFETs. nih.govgatech.edu
Fluorescent Polymers: Developing materials for organic light-emitting diodes (OLEDs) or as fluorescent sensors, leveraging the inherent luminescent properties of the naphthalene moiety. nih.gov
High-Performance Plastics: Creating specialty polymers with enhanced thermal and chemical resistance for demanding applications.
| Potential Material Class | Key Functional Group | Target Application |
| Polyesters | Hydroxyl (-OH) | Organic Field-Effect Transistors (OFETs) |
| Polyurethanes | Hydroxyl (-OH) | Thermally Stable Coatings |
| Functionalized Polymers | Bromo (C-Br) | Tunable Organic Semiconductors |
| Fluorescent Materials | Naphthalene Core | Organic Light-Emitting Diodes (OLEDs) |
Discovery of Novel Reactivity Patterns and Transformations
The dual functionality of this compound provides a platform for exploring novel chemical reactions and transformations. The interplay between the aromatic bromine and the aliphatic alcohol could lead to unique reactivity.
The carbon-bromine bond is a prime site for modern palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. nih.govresearchgate.netresearchgate.net This allows for the straightforward introduction of a vast array of functional groups, enabling the creation of diverse libraries of 2-substituted naphthalene-6-yl-ethanol derivatives for various applications.
Photocatalysis represents another exciting frontier. Naphthalene derivatives are known to participate in photocatalytic processes, and the presence of a heavy bromine atom can influence excited-state lifetimes and reaction pathways. mdpi.comresearchgate.netacs.org Exploring the photocatalytic activation of the C-Br bond or reactions involving the alcohol in the presence of light could uncover new synthetic methodologies.
Unexplored transformations worth investigating include:
Intramolecular Cyclizations: Designing reactions that utilize both the alcohol and the bromo-substituted ring to form novel heterocyclic structures.
Domino Reactions: Developing one-pot sequences where an initial reaction at one functional group (e.g., cross-coupling at the C-Br bond) triggers a subsequent transformation involving the alcohol.
Oxidative Functionalization: Using the hydroxyl group as a directing group for C-H activation on the naphthalene ring or exploring selective oxidation to the corresponding aldehyde or carboxylic acid. sigmaaldrich.com
Computational-Experimental Synergy for Predictive Design
A synergistic approach combining computational chemistry with experimental validation can significantly accelerate the discovery and optimization of new applications for this compound. Quantum chemical methods like Density Functional Theory (DFT) can provide deep insights into the molecule's properties and reactivity.
DFT calculations have been successfully used to study the vibrational spectra, geometric parameters, and nonlinear optical (NLO) properties of related molecules like 1-bromonaphthalene. nih.gov Similar studies on this compound could predict its electronic structure, HOMO-LUMO energy gap, and charge transfer characteristics. This information is invaluable for pre-screening candidates for organic electronic materials, allowing researchers to focus synthetic efforts on derivatives with the most promising predicted properties. nih.gov
Key areas for computational investigation:
Property Prediction: Calculating the optical, electronic, and photophysical properties of novel derivatives before their synthesis.
Mechanism Elucidation: Modeling reaction pathways to understand regioselectivity and stereoselectivity, aiding in the optimization of reaction conditions. acs.org
Materials Design: Simulating the packing and intermolecular interactions of polymers derived from this compound to predict their bulk material properties.
Broadening the Scope of Non-Biological Applications
While many naphthalene derivatives find use in pharmaceuticals, the structure of this compound is well-suited for a range of non-biological applications. Moving beyond its role as a synthetic intermediate, future work should explore its direct use in various fields.
Potential non-biological applications include:
Fluorescent Probes: The naphthalene core is a well-known fluorophore. nih.gov By attaching specific recognition moieties to the hydroxyl or bromo positions, the molecule could be transformed into a selective chemosensor for detecting metal ions or other analytes.
Dyes and Pigments: Naphthalene is a core component of many azo dyes and other colorants. nih.gov The compound could serve as a precursor for novel dyes with tailored absorption and emission properties.
Liquid Crystals: The rigid rod-like structure of the naphthalene unit is a common feature in liquid crystalline molecules. Derivatization of the ethanol group could lead to new classes of liquid crystals for display technologies.
Analytical Standards: As a well-defined chemical entity, it can be used as a reference standard in environmental monitoring for polycyclic aromatic hydrocarbons (PAHs) and their halogenated derivatives. wikipedia.orgnih.gov
Q & A
Q. What are the optimal synthetic routes for 2-(6-Bromo-2-naphthyl)ethanol, and how are intermediates characterized?
The synthesis typically involves bromination of naphthalene derivatives followed by functionalization. For example, bromination of 2-naphthol derivatives using bromine or N-bromosuccinimide (NBS) under controlled conditions can yield 6-bromo-2-naphthol intermediates. Subsequent reduction or alkylation steps (e.g., Grignard reactions or nucleophilic substitution) introduce the ethanol moiety . Characterization relies on NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and mass spectrometry (HRMS) for molecular weight validation. Purity is assessed via HPLC with UV detection .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
While direct toxicity data for this compound is limited, structurally related brominated naphthyl derivatives (e.g., 6-Bromo-2-naphthyl alpha-D-mannopyranoside) are classified as low-toxicity under ECHA/EPA guidelines. However, standard precautions apply:
Q. How can researchers distinguish this compound from positional isomers?
X-ray crystallography resolves regiochemistry, while 2D NMR (COSY, HSQC) identifies coupling between the bromine-bearing aromatic proton (δ ~7.5–8.0 ppm) and adjacent protons. IR spectroscopy detects C-Br stretching (~500–600 cm⁻¹) .
Advanced Research Questions
Q. What strategies mitigate low solubility of this compound in aqueous systems for biological assays?
Q. How does this compound interact with enzymes like glycoside hydrolases, and what mechanistic insights exist?
The bromonaphthyl group acts as a competitive inhibitor by mimicking natural substrates. For α-mannosidase, it blocks the active site via π-π stacking with aromatic residues (e.g., Trp/His), preventing hydrolysis of terminal mannose residues. Kinetic studies (Lineweaver-Burk plots) reveal a Ki of ~10–50 µM. Fluorescence quenching assays monitor binding affinity .
Q. What are the challenges in scaling up this compound synthesis, and how can they be addressed?
- Low yields in bromination : Optimize stoichiometry (Br₂:Naphthol ratio) and use catalytic Lewis acids (e.g., FeCl₃) to enhance regioselectivity .
- Purification difficulties : Replace column chromatography with crystallization (e.g., ethyl acetate/hexane gradients) for cost-effective scale-up .
- Exothermic reactions : Implement controlled addition of brominating agents and inline cooling to prevent thermal runaway .
Q. Can this compound serve as a chiral auxiliary in asymmetric synthesis?
Yes. The naphthyl group’s steric bulk induces diastereoselectivity in reactions like aldol additions or Michael reactions. For example, coupling with prochiral ketones via Mitsunobu conditions yields enantiomeric excess (ee) >90% when using chiral catalysts (e.g., (R)-BINOL) .
Key Research Gaps and Future Directions
- Mechanistic Studies : Elucidate the role of bromine in electronic tuning of naphthyl-aromatic interactions using DFT calculations.
- Biological Applications : Explore its utility as a fluorescent probe for carbohydrate-binding proteins (e.g., lectins) .
- Green Chemistry : Develop biocatalytic routes using engineered enzymes (e.g., cytochrome P450 variants) for regioselective bromination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
